molecular formula C21H19N3O2S B2881148 N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-32-0

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2881148
CAS No.: 897463-32-0
M. Wt: 377.46
InChI Key: GKIBDOLKBAYFOX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic chemical compound featuring an imidazo[2,1-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core structure is a fused heterocyclic system that integrates structural features of both imidazole and thiazole rings, moieties that are frequently found in compounds with significant pharmacological potential . The molecular architecture of this acetamide derivative, which includes a 4-methylphenyl group at the 6-position and a 3-methoxyphenyl acetamide side chain at the 3-position, is designed for exploration in biochemical research. Compounds based on the imidazo[2,1-b][1,3]thiazole framework have been investigated for various research applications, including as potential modulators of kinase activity and tubulin polymerization . The structural components of this molecule suggest it may be of interest for studying cellular pathways relevant to oncology and neurodegenerative diseases, drawing parallels to the research applications of other heterocyclic compounds . This product is intended for research purposes by qualified personnel in laboratory settings only.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-6-8-15(9-7-14)19-12-24-17(13-27-21(24)23-19)11-20(25)22-16-4-3-5-18(10-16)26-2/h3-10,12-13H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIBDOLKBAYFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Reference
Core formation α-Bromo-4-methylacetophenone, DMF, reflux 78%
Alkylation Ethyl bromoacetate, K₂CO₃, CH₃CN 85%
Hydrolysis LiOH, THF/H₂O 92%
Amidation SOCl₂, 3-methoxyaniline, DCM 68%

Alternative Pathways and Optimization

Hydrazide Intermediate Route

An alternative approach involves converting the ester (Compound A) to a hydrazide by treatment with hydrazine hydrate. The resulting 2-[6-(4-methylphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide reacts with 3-methoxybenzaldehyde to form a Schiff base, which is reduced to the amide using sodium borohydride (NaBH₄). This method circumvents the need for acid chloride formation but requires careful control of reduction conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the cyclocondensation step (Scheme 1) achieves 90% yield in 15 minutes at 120°C under microwave conditions, compared to 6 hours under conventional heating.

Characterization and Analytical Data

The final compound is characterized by:

  • FT-IR: Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), and 1605 cm⁻¹ (C=N of imidazo ring).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazo H), 7.75–7.68 (m, 4H, aryl H), 7.25–7.18 (m, 4H, methoxyphenyl H), 3.82 (s, 3H, OCH₃), 3.51 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR: Signals at 169.8 ppm (amide C=O), 148.2 ppm (imidazo C=N), and 55.1 ppm (OCH₃) confirm the structure.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing reactions at position 5 of the imidazo ring are minimized by using electron-withdrawing groups on the α-bromoketone.
  • Solubility Issues: Polar solvents like DMF or dimethyl sulfoxide (DMSO) enhance solubility during amidation.
  • Byproduct Formation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 3-methoxyaniline and acetyl chloride residues.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aryl halides and nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic organic compound belonging to the imidazo[2,1-b]thiazole class and has potential applications in chemistry, biology, medicine, and industry. Characterized by a unique molecular structure that includes an imidazo[2,1-b][1,3]thiazole core, a methoxyphenyl group, and an acetamide moiety, this compound is of interest in medicinal chemistry due to the various pharmacological properties associated with the imidazo[2,1-b][1,3]thiazole structure.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex molecules.
  • Biology It is used as a probe to study biological processes and interactions.
  • Medicine The compound is seen as a potential therapeutic agent for treating diseases because of its biological activity.
  • Industry It is used to develop new materials or as a catalyst in chemical reactions.

Biological Activities
this compound has notable biological activities:

  • Anticancer Activity It has demonstrated promising results in inhibiting the proliferation of cancer cell lines, specifically against hepatic cancer cell lines (HepG2), showing significant anti-proliferative effects.
  • Antimicrobial Properties Compounds in the imidazo-thiazole class have antibacterial and antifungal activities, which can be enhanced by specific functional groups.
  • Antioxidant Activity Derivatives of imidazo[2,1-b][1,3]thiazole may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

The compound may interact with specific molecular targets and pathways:

  • Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
  • Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
  • DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity

  • Cytotoxicity :

    • Compound 5l exhibited potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), outperforming sorafenib (IC₅₀ = 5.2 μM). The 4-chlorophenyl and piperazine groups likely enhance VEGFR2 inhibition (5.72% at 20 μM) and cellular uptake .
    • 3c ([6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide derivative) showed marked activity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00), attributed to the bromophenyl moiety’s hydrophobic interactions .
  • Enzyme Inhibition: 4a-4i (thiazole derivatives) demonstrated monoamine oxidase (MAO) inhibition, with 4a, 4b, and 4c showing dual activity. The 3-methoxyphenyl group in the target compound may similarly influence MAO binding .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance cytotoxicity and target affinity via hydrophobic/halogen bonding (e.g., 5l and 3c) .
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability. The target’s 3-methoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity .
  • Heterocyclic Modifications : Piperazine (in 5l) and thioamide (in 3f) groups introduce conformational flexibility and additional binding sites .

Biological Activity

N-(3-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an imidazo[2,1-b][1,3]thiazole core and various substituents, suggests diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Imidazo[2,1-b][1,3]thiazole Core : Known for its pharmacological properties.
  • Methoxyphenyl Group : May enhance lipophilicity and biological activity.
  • Acetamide Moiety : Often associated with improved bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it was evaluated against hepatic cancer cell lines (HepG2), demonstrating significant anti-proliferative effects with an IC50 value indicative of strong activity .
  • Antimicrobial Properties : Similar compounds in the imidazo-thiazole class have been reported to possess antibacterial and antifungal activities. The presence of specific functional groups can enhance these properties .
  • Antioxidant Activity : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

The mechanism through which this compound exerts its effects is still under investigation. However, insights from related compounds indicate potential interactions with key biological targets:

  • Inhibition of Focal Adhesion Kinase (FAK) : Some imidazo[2,1-b][1,3]thiazole derivatives have been identified as inhibitors of FAK phosphorylation, which is crucial in cancer cell migration and proliferation .
  • Binding Affinity Studies : Molecular docking studies have shown that these compounds can interact effectively with various protein targets, suggesting a multi-target mechanism .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamideStructureContains morpholinopyridinyl group
2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideStructureDifferent biological activities due to piperazinyl group
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideStructureExhibits strong anticancer activity against multiple cell lines

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • HepG2 Cell Line Study : A study demonstrated that derivatives incorporating imidazo-thiazole exhibited IC50 values indicating effective inhibition of HepG2 cells .
  • Antimicrobial Evaluation : Compounds similar to this compound showed promising results against various bacterial strains .

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